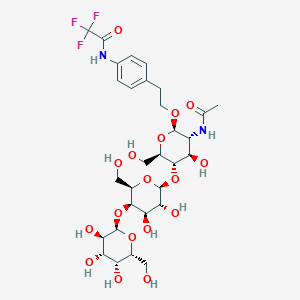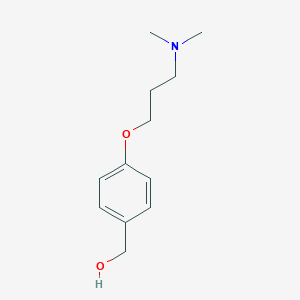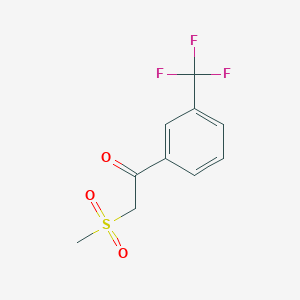
4-Aminophenylboronic acid hydrochloride
Overview
Description
SC-52150 is a small molecule drug that acts as a 5-HT3 receptor antagonist. It was initially developed by Pfizer Inc. for the treatment of digestive system disorders, such as irritable bowel syndrome and nausea . The compound has a molecular formula of C17H21ClN4O and a unique structure that allows it to interact with specific serotonin receptors in the body .
Scientific Research Applications
Chemistry: As a 5-HT3 receptor antagonist, SC-52150 is used in research to study the interactions between serotonin receptors and other compounds.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes, including neurotransmission and gastrointestinal function.
Medicine: SC-52150 has been explored for its potential therapeutic applications in treating conditions such as irritable bowel syndrome, nausea, and vomiting.
Safety and Hazards
Future Directions
As a new member of the nanomaterial family, carbon dots (CDs) have the advantages of photoluminescence, easy surface functionalization modification, simple preparation, low toxicity, low side effects, and lower probability to develop resistance, showing great antibacterial and antiviral potential . This suggests that 4-Aminophenylboronic acid hydrochloride, which can be used to prepare CDs, may have promising applications in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-52150 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of SC-52150 would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include rigorous quality control measures and adherence to regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
SC-52150 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of SC-52150 include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of SC-52150 depend on the specific reaction conditions and reagents used.
Mechanism of Action
SC-52150 exerts its effects by binding to and blocking the 5-HT3 receptors, which are a type of serotonin receptor found in the central and peripheral nervous systems. By antagonizing these receptors, SC-52150 can modulate the release of neurotransmitters and reduce symptoms associated with conditions like irritable bowel syndrome and nausea . The molecular targets and pathways involved in this mechanism include the inhibition of serotonin-mediated signaling pathways, leading to a reduction in gastrointestinal motility and the sensation of nausea .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
Granisetron: Similar to ondansetron, it is used to prevent nausea and vomiting.
Dolasetron: Another 5-HT3 receptor antagonist with similar applications.
Uniqueness of SC-52150
SC-52150 is unique in its specific binding affinity and selectivity for the 5-HT3 receptors. This selectivity allows it to effectively modulate serotonin signaling with potentially fewer side effects compared to other similar compounds .
properties
IUPAC Name |
(4-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGJJSFMOVYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370394 | |
| Record name | 4-Aminophenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80460-73-7 | |
| Record name | 4-Aminophenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminophenyl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating 4-aminophenylboronic acid hydrochloride into carbon nanodots (C-dots) influence their antiviral properties?
A1: Research suggests that C-dots synthesized using this compound (4-AB/C-dots) exhibit significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). [] This is in contrast to C-dots synthesized from phenylboronic acid (lacking the amine group), which show no antiviral effect. [] While the exact mechanism is still under investigation, the presence of the amine group in 4-AB/C-dots is thought to be crucial for their interaction with either the virus itself or cellular components involved in viral entry. [] This interaction effectively inhibits HSV-1 infection at very low concentrations. []
Q2: Can this compound be utilized to develop dual-mode sensors, and what advantages does this approach offer?
A2: Yes, this compound serves as a precursor for synthesizing B, N, S-co-doped carbon dots (BNS-CDs) via a one-step hydrothermal method. [] These BNS-CDs function as colorimetric and fluorescent dual-mode sensors for detecting Fe3+ ions. [] The dual-mode detection offers several advantages:
- Sensitivity: The BNS-CDs exhibit high sensitivity to Fe3+ ions, enabling detection in the micromolar range. []
- Visual Detection: A key advantage is the sensor's ability to visually signal the presence of Fe3+ ions through a distinct color change from red to blue under natural light, eliminating the need for specialized equipment like UV lamps. []
- Biocompatibility: The BNS-CDs demonstrate good biocompatibility, making them suitable for detecting Fe3+ ions in complex biological samples like living cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



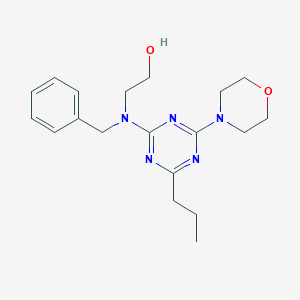
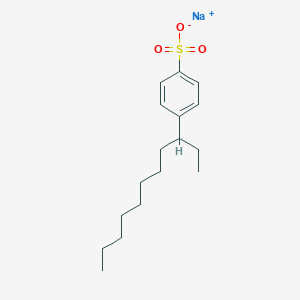
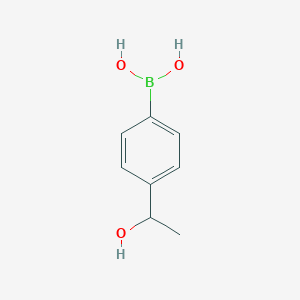
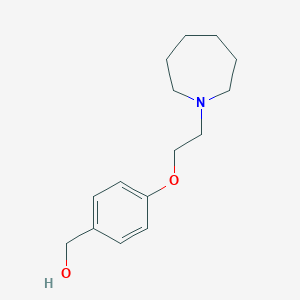

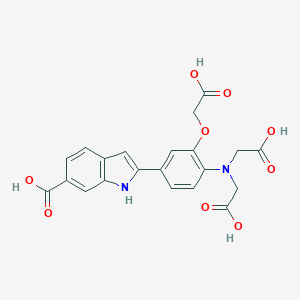


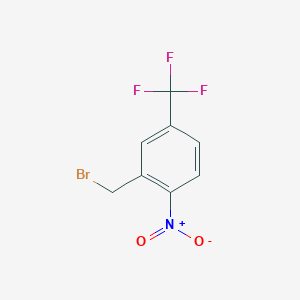
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

